

What is the molecular structure of p-Tolyltrichlorosilane?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *p*-Tolyltrichlorosilane

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An In-Depth Technical Guide to the Molecular Structure of **p-Tolyltrichlorosilane**

Authored by: A Senior Application Scientist

Foreword

p-Tolyltrichlorosilane (TCS) is a versatile organosilicon compound that serves as a critical building block in materials science and organic synthesis. Its unique molecular architecture, characterized by a trifunctional silane head group attached to a rigid aromatic tolyl group, underpins its utility in applications ranging from the formation of self-assembled monolayers (SAMs) to the synthesis of advanced silicone polymers. This guide provides a comprehensive exploration of the molecular structure of **p-Tolyltrichlorosilane**, offering insights into its bonding, stereochemistry, and the spectroscopic techniques used for its characterization. We will delve into the causality behind its reactivity and provide field-proven methodologies for its synthesis and handling, aimed at researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Physicochemical Properties

p-Tolyltrichlorosilane, systematically named trichloro(4-methylphenyl)silane, is a compound where a silicon atom is bonded to a p-tolyl group (a toluene ring substituted at the para position) and three chlorine atoms.^{[1][2]}

Identifier	Value
IUPAC Name	trichloro-(4-methylphenyl)silane[1][2]
CAS Number	701-35-9[1][2][3][4]
Molecular Formula	C ₇ H ₇ Cl ₃ Si[1][2]
Linear Formula	CH ₃ C ₆ H ₄ SiCl ₃ [3][4]
Molecular Weight	Approximately 225.57 g/mol [3][4]
SMILES	CC1=CC=C(C=C1)--INVALID-LINK--(Cl)Cl[1][2][3][4]
InChI Key	WOMUGKOOLXQCTQ-UHFFFAOYSA-N[1][2][3]

Physicochemical Data:

Property	Value	Significance
Appearance	Colorless to transparent liquid[1][3]	Indicates purity.
Density	1.273 g/mL at 25 °C[3][4][5]	Important for reaction stoichiometry calculations.
Boiling Point	218-220 °C[3][4][5]	Suggests low volatility under standard conditions.
Refractive Index	n _{20/D} 1.5240[3][4]	A key parameter for quality control.
Moisture Sensitivity	Reacts with water[2][5]	Dictates handling and storage procedures.

Molecular Structure and Geometry

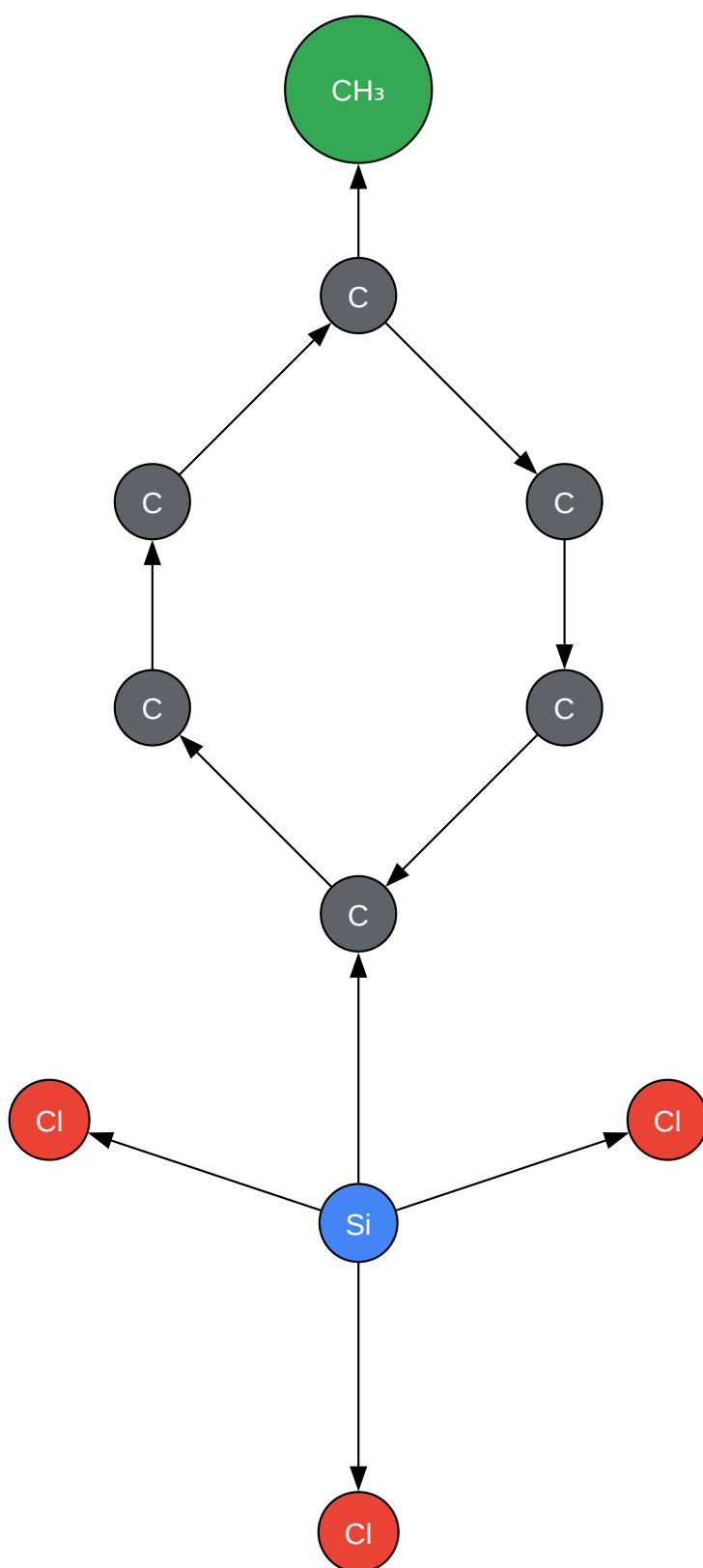
The molecular structure of **p-Tolyltrichlorosilane** is defined by the covalent bonding between a central silicon atom, a p-tolyl group, and three chlorine atoms.

Bonding and Hybridization

The central silicon atom is sp^3 hybridized, resulting in a tetrahedral geometry. The four substituents—three chlorine atoms and one carbon atom from the p-tolyl ring—are arranged around the silicon atom with bond angles approximating 109.5° . The Si-Cl bonds are polar covalent, with silicon being less electronegative than chlorine. This polarity makes the silicon atom highly electrophilic and susceptible to nucleophilic attack, which is the cornerstone of its reactivity. The Si-C bond is a stable covalent bond that links the inorganic silane moiety to the organic aromatic ring.

Conformational Analysis

Conformational analysis, often supported by Density Functional Theory (DFT) calculations, reveals that the rotation around the Si-C bond is relatively facile.^[6] However, the lowest energy conformation is typically a staggered arrangement, which minimizes steric hindrance between the chlorine atoms and the ortho-hydrogens of the aromatic ring.^[6]



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Caption: 2D representation of **p-Tolyltrichlorosilane**'s molecular structure.

Spectroscopic Characterization

The structure of **p-Tolyltrichlorosilane** is unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two sets of chemically non-equivalent protons on the disubstituted benzene ring (a typical AA'BB' system). A sharp singlet in the aliphatic region (around 2.4 ppm) corresponds to the three protons of the methyl group.^[7]
- ^{13}C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons and a signal for the methyl carbon around 21 ppm.^[7] The carbon atom attached to the silicon will be a quaternary carbon with a distinct chemical shift.
- ^{29}Si NMR: Silicon-29 NMR provides direct evidence for the silicon environment. The chemical shift for **p-Tolyltrichlorosilane** will be in a region characteristic of silicon atoms bonded to one carbon and three chlorine atoms, which is highly sensitive to the electronic environment.^[7]

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in the molecule.^[7]

- FTIR Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the Si-Cl bond stretches, typically in the range of $550\text{--}600\text{ cm}^{-1}$.^[7] Other prominent peaks will correspond to the C-H stretching of the methyl group and the aromatic ring, as well as the characteristic aromatic C=C stretching vibrations.
- Raman Spectroscopy: Raman spectroscopy complements FTIR and is particularly useful for observing the symmetric vibrations of the molecule. The Si-Cl symmetric stretch is expected to be a strong band in the Raman spectrum.

Table of Expected Spectroscopic Data:

Technique	Feature	Expected Chemical Shift / Frequency
^1H NMR	Aromatic Protons (C_6H_4)	$\sim 7.2 - 7.8$ ppm[7]
^1H NMR	Methyl Protons (CH_3)	~ 2.4 ppm[7]
^{13}C NMR	Aromatic Carbons	$\sim 129 - 142$ ppm[7]
^{13}C NMR	Methyl Carbon	~ 21 ppm[7]
FTIR	Si-Cl Stretch	$\sim 550 - 600$ cm^{-1} [7]

Synthesis and Reactivity

Grignard Reagent-Mediated Synthesis

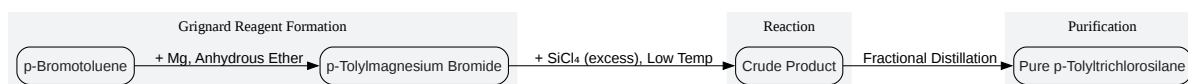
A well-established method for synthesizing **p-Tolyltrichlorosilane** involves the reaction of a Grignard reagent, p-tolylmagnesium bromide, with silicon tetrachloride (SiCl_4).[7]

Experimental Protocol:

- **Grignard Reagent Formation:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of p-bromotoluene in anhydrous diethyl ether is added dropwise. The reaction is initiated with gentle heating or the addition of an iodine crystal. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.
 - **Causality:** Anhydrous conditions are critical as Grignard reagents are strong bases and will react with any protic solvents, such as water. The inert atmosphere prevents the Grignard reagent from reacting with oxygen.
- **Reaction with Silicon Tetrachloride:** The freshly prepared Grignard reagent is then added slowly to a solution of excess silicon tetrachloride in an anhydrous, non-polar solvent (e.g., hexane) at a low temperature (e.g., 0°C).
 - **Causality:** Using an excess of silicon tetrachloride and low temperatures helps to control the reactivity and favors the formation of the monosubstituted product (**p-**

Tolyltrichlorosilane) over di- and tri-substituted byproducts.[7]

- **Work-up and Purification:** The reaction mixture is quenched by pouring it over crushed ice. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO_4), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure.

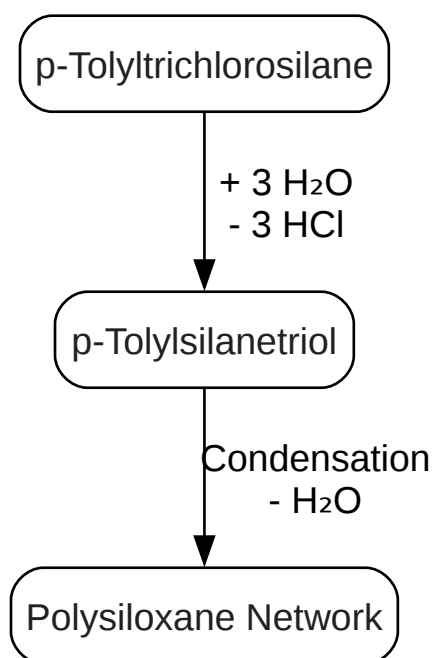


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Caption: Workflow for the synthesis of **p-Tolyltrichlorosilane**.

Key Reactivity: Hydrolysis

The three Si-Cl bonds in **p-Tolyltrichlorosilane** are highly susceptible to hydrolysis, reacting readily with water to form silanols (Si-OH). These silanols are unstable and rapidly condense to form siloxanes (Si-O-Si), eventually leading to a cross-linked polysiloxane network. This high reactivity is the basis for its use in forming self-assembled monolayers on hydroxylated surfaces and as a cross-linking agent in silicone polymers.[7]



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Caption: Hydrolysis and condensation of **p-Tolyltrichlorosilane**.

Applications in Research and Development

The unique molecular structure of **p-Tolyltrichlorosilane** makes it a valuable reagent in several advanced applications:

- **Self-Assembled Monolayers (SAMs):** The trichlorosilyl headgroup readily reacts with hydroxylated surfaces (e.g., silicon wafers with a native oxide layer, glass) to form a dense, ordered monolayer.[7][8] The p-tolyl groups then form the outer surface of the monolayer, imparting hydrophobicity.
- **Silicone Polymers:** As a trifunctional monomer, it can be used to introduce cross-linking in silicone polymers, enhancing their thermal stability and mechanical properties. The phenyl group in the tolyl moiety contributes to the thermal stability of the resulting siloxane polymers.[7]
- **Coupling Agent:** It is used as a coupling agent to improve the adhesion between organic polymers and inorganic materials, such as glass fibers in composites.[9]

Conclusion

The molecular structure of **p-Tolyltrichlorosilane**, with its tetrahedral silicon center, reactive Si-Cl bonds, and robust aromatic p-tolyl group, dictates its significant role in materials chemistry and organic synthesis. A thorough understanding of its structure, confirmed by spectroscopic analysis, is essential for harnessing its reactivity in a controlled manner. The methodologies for its synthesis and the principles of its reactivity outlined in this guide provide a foundation for its effective application in the development of novel materials and chemical entities.

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References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. p-Tolyltrichlorosilane, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. p-トリルトリクロロシラン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. p-Tolyltrichlorosilane 95 701-35-9 [sigmaaldrich.com]
- 5. P-TOLYLTRICHLOROSILANE | 701-35-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. p-Tolyltrichlorosilane | 701-35-9 | Benchchem [benchchem.com]
- 8. p-Tolyltrichlorosilane 95 701-35-9 [sigmaaldrich.com]
- 9. p-Tolyl Trichlorosilane [myskinrecipes.com]
- To cite this document: BenchChem. [What is the molecular structure of p-Tolyltrichlorosilane?]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580937#what-is-the-molecular-structure-of-p-tolyltrichlorosilane]

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